molecular formula C11H21NO4S B1592492 Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate CAS No. 189205-49-0

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate

Cat. No. B1592492
M. Wt: 263.36 g/mol
InChI Key: IBDXIJWCSGQNAR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate, or TBMSPC, is a versatile compound that has a wide range of applications in chemical synthesis, scientific research, and lab experiments. It is a highly functionalized compound with a complex structure, and it is a valuable tool for the chemical and pharmaceutical industries. TBMSPC is a highly reactive compound, and it has been used in a variety of reactions, including Diels-Alder reactions, cycloadditions, and Michael additions. It is also used in the synthesis of various pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs. Additionally, TBMSPC has been used in the synthesis of a variety of other compounds, such as polymers, dyes, and surfactants.

Scientific Research Applications

Key Intermediate in Drug Synthesis

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of various drugs. For instance, it's used in the synthesis of Vandetanib, a medication for medullary thyroid cancer, through a process involving acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015). Similarly, it serves as an important intermediate in the production of crizotinib, a drug used for non-small cell lung cancer (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Development of Anti-Cancer Compounds

This chemical is instrumental in creating intermediates for small molecule anticancer drugs. A study demonstrates the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is vital for developing PI3K/AKT/mTOR pathway inhibitors, a key target in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Precursor for Piperidine Derivatives

The compound is used as a precursor for a wide range of piperidine derivatives. These derivatives are valuable in synthesizing diverse biologically active molecules, showcasing the compound's versatility in medicinal chemistry (Moskalenko & Boev, 2014).

Structural Studies and Chemical Transformations

Structural studies of derivatives of this compound provide insights into the molecular arrangements and potential transformations. For example, X-ray studies reveal insights into the molecular structure and potential for chemical modifications of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

Synthesis of Biological Active Alkaloids

It also serves as a chiral building block for synthesizing biologically active alkaloids such as sedridine, allosedridine, and coniine, highlighting its role in producing structurally diverse small molecules for biological studies (Passarella, Barilli, Belinghieri, Fassi, Riva, Sacchetti, Silvani, & Danieli, 2005).

Anticorrosive Applications

Interestingly, a novel derivative of this compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, has been studied for its anticorrosive properties on carbon steel in acidic environments. This highlights its potential utility beyond pharmaceuticals into industrial applications (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

properties

IUPAC Name

tert-butyl 4-methylsulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17(4,14)15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDXIJWCSGQNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626311
Record name tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate

CAS RN

189205-49-0
Record name tert-Butyl 4-(methanesulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (9.2 g) in dichloromethane (170 ml), stirring at 0° C. was added methane sulphonyl chloride (5.33 ml) and triethylamine (0.24 ml). The reaction mixture was slowly warmed to room temperature and stirred overnight. The reaction mixture was partitioned between chloroform and water. The combined organics were washed with brine and dried (MgSO4). The solvent was removed in vacuo to yield 14 g of 4-methanesulfonyl-piperidine-carboxylic acid tert-butyl ester.
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9.2 g
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170 mL
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5.33 mL
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0.24 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GC Brandão, FCR Missias, LM Arantes… - European journal of …, 2018 - Elsevier
Lapachol is an abundant prenyl naphthoquinone occurring in Brazilian Bignoniaceae that was clinically used, in former times, as an antimalarial drug, despite its moderate effect. …
Number of citations: 75 www.sciencedirect.com

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